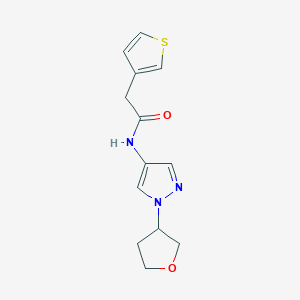

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Antitumor Activities

Research has shown the potential of related compounds in antitumor activities. For example, Shams et al. (2010) describe the synthesis of heterocyclic compounds derived from a similar core structure, demonstrating significant antiproliferative activity against human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. The simplicity of the synthetic procedures and the diversity of the reactive sites in the produced systems suggest valuable roles for further biological investigations (Shams et al., 2010).

Synthesis and Characterization of Novel Compounds

Studies also focus on the synthesis and characterization of novel coordination complexes with pyrazole-acetamide derivatives, revealing significant antioxidant activity. Chkirate et al. (2019) synthesized and characterized two pyrazole-acetamide derivatives, which, when formed into coordination complexes, displayed distinct supramolecular architectures via hydrogen bonding interactions and showed considerable antioxidant activity (Chkirate et al., 2019).

Optoelectronic Properties

Research into the optoelectronic properties of related compounds has also been conducted. Camurlu and Guven (2015) investigated thiazole-containing monomers for their conducting properties, which revealed promising optical band gaps and switching times, indicating potential applications in optoelectronics (Camurlu & Guven, 2015).

Antimicrobial Activities

The antimicrobial potential of compounds related to "N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide" has also been explored. For instance, Saravanan et al. (2010) synthesized novel thiazoles by incorporating pyrazole moieties and screened them for anti-bacterial and anti-fungal activities, with several compounds exhibiting significant antimicrobial effects (Saravanan et al., 2010).

Mecanismo De Acción

Target of action

The compound contains a pyrazole ring, which is a common feature in many bioactive molecules. Pyrazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various biological targets.

Mode of action

The exact mode of action would depend on the specific targets that this compound interacts with. Generally, pyrazole derivatives can act as inhibitors or activators of their target proteins, leading to changes in cellular processes .

Biochemical pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Given the broad range of biological activities exhibited by pyrazole derivatives , it’s likely that this compound could influence multiple pathways.

Result of action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Pyrazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .

Propiedades

IUPAC Name |

N-[1-(oxolan-3-yl)pyrazol-4-yl]-2-thiophen-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c17-13(5-10-2-4-19-9-10)15-11-6-14-16(7-11)12-1-3-18-8-12/h2,4,6-7,9,12H,1,3,5,8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRESJABDLRCGHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(C=N2)NC(=O)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/no-structure.png)

![8-(2-chloroethyl)-3-(3,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486978.png)

![1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2486984.png)

![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2486985.png)

![3-[(2-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2486988.png)

![(E)-[(4-chlorophenyl)methylidene]amino 4-nitrobenzoate](/img/structure/B2486989.png)

![2-cyclopropyl-4-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2486990.png)

![3-Piperidin-4-yl-1H-pyrrolo[3,2-b]pyridine;dihydrochloride](/img/structure/B2486994.png)

![N-(3-(diethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2486997.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2486998.png)